molecular formula C10H5Br5O2 B099571 Pentabromophenyl methacrylate CAS No. 18967-31-2

Pentabromophenyl methacrylate

Cat. No.: B099571
CAS No.: 18967-31-2
M. Wt: 556.7 g/mol
InChI Key: OFZRSOGEOFHZKS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The compound belongs to the class of organic compounds known as p-bromophenols . These compounds are bromophenols carrying a bromine at the C4 position of the benzene ring

Mode of Action

It is known that the compound is used as a monomer to make high refractive index polymers for optical waveguides .

Pharmacokinetics

Its impact on bioavailability is therefore unknown. It’s known that the compound has a molecular weight of 55667 .

Result of Action

The molecular and cellular effects of Pentabromophenyl methacrylate’s action are largely dependent on its use in the creation of high refractive index polymers . These polymers have various applications in the field of optics.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound has a melting point of 139-141 °C (lit.) , indicating that it is stable at room temperature but can be affected by high temperatures.

Future Directions

The future directions in the field of methacrylates involve the development of clean technologies based on renewable resources . There is also a growing interest in the use of biobased monomers for resin production .

Properties

IUPAC Name

(2,3,4,5,6-pentabromophenyl) 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Br5O2/c1-3(2)10(16)17-9-7(14)5(12)4(11)6(13)8(9)15/h1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZRSOGEOFHZKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC1=C(C(=C(C(=C1Br)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Br5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

97889-13-9
Record name 2-Propenoic acid, 2-methyl-, 2,3,4,5,6-pentabromophenyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97889-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID80172375
Record name Perbromophenyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80172375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

556.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18967-31-2
Record name Pentabromophenyl methacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18967-31-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Perbromophenyl methacrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018967312
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perbromophenyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80172375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Perbromophenyl methacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.808
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
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Q & A

Q1: How does incorporating Pentabromophenyl Methacrylate (PBPM) into polymers affect their properties?

A1: Research has shown that incorporating PBPM into styrene-acrylonitrile copolymers enhances their flame retardancy. [] This is attributed to the high bromine content of PBPM (approximately 73% by weight). [] While PBPM doesn't significantly alter the polymerization process, it effectively modifies the final polymer properties.

Q2: Can you explain the significance of the "azeotropic ternary point" mentioned in the research regarding this compound (PBPM)?

A2: The azeotropic ternary point represents a specific monomer feed ratio (styrene/acrylonitrile/PBPM = 0.28/0.33/0.39) where the terpolymer composition remains constant throughout the polymerization process. [] This point is crucial for achieving consistent and predictable material properties in the resulting terpolymer, which is essential for practical applications.

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